![molecular formula C25H20N2O4 B557888 Fmoc-4-cyano-D-phenylalanine CAS No. 205526-34-7](/img/structure/B557888.png)
Fmoc-4-cyano-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-4-cyanophenylalanine, is a compound with the empirical formula C25H20N2O4 . It has a molecular weight of 412.44 . This compound is typically used in peptide synthesis .
Molecular Structure Analysis
The SMILES string of Fmoc-4-cyano-D-phenylalanine isOC(=O)C@@HC#N)NC(=O)OCC2c3ccccc3-c4ccccc24
. This provides a representation of the compound’s structure. Physical And Chemical Properties Analysis
Fmoc-4-cyano-D-phenylalanine appears as a white crystalline powder . It has a melting point range of 180 - 191 °C . The optical rotation is [a]20D = -35 ± 10 ° (C=1 in DMF) .Scientific Research Applications
Tissue Engineering
Fmoc-4-cyano-D-phenylalanine can be utilized in tissue engineering due to its ability to form hydrogels with remarkable mechanical rigidity. These hydrogels can support cell adhesion, making them promising scaffolds for creating and repairing biological tissues .
Antibacterial Applications
This compound has shown potential in antibacterial applications. Fmoc-amino acids, including Fmoc-phenylalanine derivatives, possess antibacterial activity which is associated with their surfactant-like properties, suggesting that Fmoc-4-cyano-D-phenylalanine could be used to combat biofilm formation and bacterial infections .
Supramolecular Nanostructures
The introduction of functional groups such as cyano groups can influence the morphology of supramolecular nanostructures formed by Fmoc-dipeptides. This property is significant for the development of nanomaterials with specific shapes and functions, which can be applied in various fields including nanotechnology and materials science .
Safety and Hazards
The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these peptide chains by providing a specific amino acid sequence to the chain .
Mode of Action
Fmoc-D-Phe(4-CN)-OH interacts with its targets through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a step-by-step manner. The Fmoc group of the compound acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Fmoc group is removed, leaving behind the synthesized peptide .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Phe(4-CN)-OH are those involved in peptide synthesis. The compound directly contributes to the formation of peptide bonds, which are the primary structures in proteins. The downstream effects of this include the formation of proteins with specific functions, depending on the sequence of amino acids in the peptide chain .
Pharmacokinetics
Like other compounds used in peptide synthesis, it is likely to have low bioavailability due to its use in controlled laboratory conditions .
Result of Action
The molecular and cellular effects of Fmoc-D-Phe(4-CN)-OH’s action are the formation of peptide chains with a specific sequence of amino acids . These peptide chains can then fold into functional proteins, which can have various effects at the cellular level, depending on the specific protein that is formed .
Action Environment
The action, efficacy, and stability of Fmoc-D-Phe(4-CN)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other compounds used in the peptide synthesis process . Optimal conditions are required for the compound to effectively contribute to peptide synthesis .
properties
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-HSZRJFAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-cyano-D-phenylalanine | |
CAS RN |
205526-34-7 |
Source
|
Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.